molecular formula C23H27N3O4S2 B2886196 3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide CAS No. 895652-31-0

3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide

Cat. No.: B2886196
CAS No.: 895652-31-0
M. Wt: 473.61
InChI Key: BKODQZJYOBGHFP-UHFFFAOYSA-N
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Description

3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Molecular Synthesis and Photophysical Properties : The compound's structural complexity allows for the synthesis of new molecular entities with significant photophysical properties. For example, the synthesis and characterization of new zinc phthalocyanines substituted with novel benzenesulfonamide derivative groups have been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity : Another application involves the synthesis and antimicrobial screening of derivatives incorporating thiazole rings. These derivatives have shown potential therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity : Novel benzodifuranyl derivatives, including 1,3,5-triazines and thiazolopyrimidines derived from specific substrates, have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential as COX-1/COX-2 inhibitors and their use in developing new cancer therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological and Pharmacological Investigations

Molecular Dynamics and Biological Evaluation : Research into Schiff bases tethered with 1,2,4-triazole and pyrazole rings, characterized by spectroscopic methods and evaluated for their biological activities, showcases the compound's role in developing antioxidants and α-glucosidase inhibitors. These studies involve DFT calculations, molecular dynamics simulations, and in vitro assays to understand their reactivity and potential health benefits (Pillai et al., 2019).

Antimicrobial and CNS Depressant Activity : The compound's framework facilitates the creation of 2-chloromethyl 3-N-substituted arylthieno derivatives with central nervous system depressant activity. This area of research explores the sedative action of these compounds, further contributing to the understanding of their pharmacological potential (Manjunath et al., 1997).

Properties

IUPAC Name

3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-[2-(4-ethoxyphenyl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-30-18-8-5-16(6-9-18)10-11-24-22(27)17-7-4-15(2)19(12-17)25-23-26-20-13-32(28,29)14-21(20)31-23/h4-9,12,20-21H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKODQZJYOBGHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)C)NC3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.